molecular formula C9H15ClN2O B12999294 (6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride

(6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride

Cat. No.: B12999294
M. Wt: 202.68 g/mol
InChI Key: VLLHODSNJCBEGB-UHFFFAOYSA-N
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Description

(6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl group at the 6th position, a methoxy group at the 3rd position, and a methanamine group at the 2nd position of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-ethyl-3-methoxypyridine.

    Methanamine Introduction: The methanamine group is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with a suitable amine source under controlled conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the methanamine group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 6-ethyl-3-formylpyridine or 6-ethyl-3-carboxypyridine.

    Reduction: Formation of 6-ethyl-3-methoxypyridine or 6-ethyl-3-methoxypiperidine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine:

    Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly for its potential therapeutic effects.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanamine group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

    (6-Methoxypyridin-2-yl)methanamine: This compound lacks the ethyl group at the 6th position, which may affect its binding affinity and reactivity.

    (6-Methoxypyridin-3-yl)methanamine: The position of the methanamine group is different, leading to variations in chemical behavior and biological activity.

Uniqueness:

    Structural Features: The presence of both the ethyl and methoxy groups in specific positions on the pyridine ring imparts unique chemical properties to (6-Ethyl-3-methoxypyridin-2-yl)methanamine hydrochloride.

    Reactivity: The compound’s reactivity in various chemical reactions is distinct due to the combined effects of its functional groups.

    Biological Activity: Its potential as a lead compound in drug development is enhanced by its unique structural features, which may offer improved binding affinity and selectivity compared to similar compounds.

Properties

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

(6-ethyl-3-methoxypyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c1-3-7-4-5-9(12-2)8(6-10)11-7;/h4-5H,3,6,10H2,1-2H3;1H

InChI Key

VLLHODSNJCBEGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OC)CN.Cl

Origin of Product

United States

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